3-(2-(Trifluoromethyl)phenyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14F3N |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)11-6-2-1-5-10(11)9-4-3-7-16-8-9/h1-2,5-6,9,16H,3-4,7-8H2 |
InChI Key |
GMBXLAPSTOMCJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 2 Trifluoromethyl Phenyl Piperidine and Its Derivatives
Classical Synthetic Routes to Piperidine (B6355638) Core Structures
The construction of the piperidine ring is a foundational aspect of synthesizing 3-(2-(trifluoromethyl)phenyl)piperidine. Classical methods, including hydrogenation of pyridine (B92270) precursors and various cyclization strategies, remain pivotal in accessing this heterocyclic core.
Hydrogenation-Based Approaches
One of the most direct methods for obtaining piperidines is the reduction of the corresponding pyridine ring. This transformation can be achieved through several catalytic hydrogenation techniques.
The catalytic hydrogenation of pyridine derivatives to yield piperidines is a well-established method. asianpubs.org However, the aromaticity of the pyridine nucleus often necessitates harsh reaction conditions, such as elevated temperatures and high hydrogen pressures. asianpubs.org The choice of catalyst is crucial, with platinum oxide (PtO₂) being a commonly used, albeit sometimes challenging, catalyst for this transformation. asianpubs.orgasianpubs.org For instance, the hydrogenation of substituted pyridines using PtO₂ in glacial acetic acid has been reported to produce piperidine derivatives under 50 to 70 bar of hydrogen pressure at room temperature. asianpubs.orgasianpubs.org While direct hydrogenation of 2-(trifluoromethyl)phenyl-substituted pyridines to the corresponding piperidine is plausible, the specific conditions and yields can be highly dependent on the substrate and catalyst system. The presence of the trifluoromethyl group, an electron-withdrawing substituent, can influence the reactivity of the pyridine ring during hydrogenation. mdpi.com
| Precursor Type | Catalyst | Conditions | Product | Ref |
| Substituted Pyridines | PtO₂ | H₂ (50-70 bar), Glacial Acetic Acid, RT | Substituted Piperidines | asianpubs.orgasianpubs.org |
| 3-Phenyl Pyridine | PtO₂ | H₂ (60 bar), 8 h | 3-Phenyl Piperidine | asianpubs.org |
This table illustrates general conditions for pyridine hydrogenation. Specific data for the 2-(trifluoromethyl)phenyl substrate under these exact conditions is not explicitly detailed in the provided sources but can be inferred from these general methodologies.
Achieving stereocontrol during the synthesis of chiral piperidines is a significant challenge. Asymmetric hydrogenation of pyridinium (B92312) salts offers a powerful strategy to obtain enantiomerically enriched piperidines. dicp.ac.cn This approach involves the activation of the pyridine ring by N-alkylation to form a pyridinium salt, which is more susceptible to hydrogenation. dicp.ac.cnnih.gov Iridium-based catalysts, in conjunction with chiral phosphine (B1218219) ligands such as (R)-SynPhos, have demonstrated high efficiency and enantioselectivity in the hydrogenation of 2-substituted pyridinium salts. dicp.ac.cn The reaction is typically performed under high hydrogen pressure. Gratifyingly, high enantioselectivities have been achieved for substrates bearing various substituents. dicp.ac.cn The development of rhodium-catalyzed asymmetric hydrogenation of 3-substituted pyridinium salts has also been reported, yielding the corresponding piperidines with high enantiomeric excess. rug.nl
| Catalyst System | Ligand | Substrate Type | Enantiomeric Excess (ee) | Ref |
| [{Ir(cod)Cl}₂] | (R)-SynPhos | 2-Substituted Pyridinium Salts | High | dicp.ac.cn |
| Rh-JosiPhos | JosiPhos | 3-Substituted Pyridinium Salts | up to 90% | rug.nl |
This table summarizes findings on the enantioselective hydrogenation of pyridinium salts, a key strategy for producing chiral piperidines.
Cyclization Reactions for Piperidine Ring Formation
In addition to the reduction of pre-existing aromatic rings, the de novo construction of the piperidine ring through cyclization reactions provides a versatile entry to these heterocycles.
Intramolecular cyclization reactions are powerful tools for the stereocontrolled synthesis of complex cyclic systems, including piperidines. mdpi.com One such strategy involves the reaction of N-acyliminium ions with tethered nucleophiles. arkat-usa.org For instance, the cyclization of N-acyliminium ions onto activated pyridine rings has been shown to produce novel heterocyclic structures. arkat-usa.org While not explicitly detailing the synthesis of this compound, these methods highlight the potential for designing precursors that, upon intramolecular cyclization, would yield the desired piperidine core. The regiochemical outcome of such cyclizations is often influenced by the electronic nature of the substituents on the aromatic ring. arkat-usa.org
The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a widely used method for forming carbon-nitrogen bonds and constructing nitrogen-containing heterocycles. ntu.edu.sg Intramolecular aza-Michael additions are particularly effective for the synthesis of piperidines. mdpi.comntu.edu.sg This approach involves a tethered amine nucleophile attacking an α,β-unsaturated system, leading to the formation of the six-membered ring. mdpi.com The reaction can be designed to be diastereoselective, and with the use of chiral auxiliaries or catalysts, can also be rendered enantioselective. researchgate.net The versatility of the aza-Michael reaction allows for the synthesis of a variety of substituted piperidines, and it represents a viable strategy for the construction of precursors to this compound. rsc.org
| Reaction Type | Key Feature | Product | Ref |
| Intramolecular Aza-Michael | Tethered amine and Michael acceptor | Piperidine core | mdpi.comntu.edu.sg |
| Diastereoselective Aza-Michael | Chiral amine/auxiliary | Enantioenriched piperidines | researchgate.net |
This table outlines the utility of aza-Michael additions in piperidine synthesis.
Electrophilic-Induced Cyclization
Electrophilic-induced cyclization represents a powerful strategy for constructing the piperidine ring system. These reactions typically involve the formation of a reactive electrophilic species, often an iminium ion, which then undergoes an intramolecular attack by a nucleophile to close the ring.
A notable example is the silyl-aza-Prins reaction, which can be used to create highly functionalized 2-trifluoromethyl-piperidines. mdpi.com In this process, a vinyl silyl (B83357) trifluoromethyl amine reacts with an electrophile like ethyl glyoxylate (B1226380) in the presence of a Lewis acid such as InCl₃. This generates an iminium intermediate that is subsequently attacked by the vinyl silane (B1218182) intramolecularly, leading to the formation of the piperidine ring after desilylation. mdpi.com
Another significant method is the intramolecular Mannich reaction. This approach involves the cyclization of acyclic amino ketones or amino esters to yield 2-trifluoromethylpiperidine derivatives. mdpi.comeurekaselect.com The diastereoselectivity of this reaction can often be controlled by using a chair-like six-membered ring transition state that minimizes steric interactions. mdpi.com Gold-catalyzed cyclization reactions also provide a modern route to substituted piperidines. For instance, a gold(I)-catalyzed formal alkyne aza-Prins reaction of mixed N,O-acetals derived from homopropargylic amines has been developed to access highly substituted piperidine structures. acs.org
Lactamization Approaches
Lactamization, the intramolecular condensation to form a cyclic amide (lactam), is a cornerstone in the synthesis of piperidine derivatives. The resulting δ-lactam can be subsequently reduced to the corresponding piperidine. This two-step sequence is a reliable method for building the 2-trifluoromethylpiperidine skeleton. mdpi.com
One pathway begins with a ketoester, which is treated with an aniline (B41778) to form an imine. Subsequent reduction of the imine yields a δ-aminoester, which is then cyclized under basic conditions to afford the 2-trifluoromethyllactam. mdpi.com Another approach utilizes a trifluoromethylhemiacetal, which can be converted into a lactam. mdpi.com For example, a 2,3-disubstituted piperidine featuring a trifluoromethyl group at the 2-position can be synthesized from an unsaturated lactone. Following hydrogenation, the lactone is transformed into a δ-lactam under acidic conditions, which is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the target piperidine. mdpi.com
| Starting Material Type | Key Intermediates | Final Product (after reduction) | Reference |
| Ketoester | Imine, δ-aminoester, δ-lactam | 2-Trifluoromethylpiperidine | mdpi.com |
| Unsaturated Lactone | Saturated lactone, δ-lactam | 2,3-Disubstituted piperidine | mdpi.com |
Ring Expansion Methods for α-Trifluoromethyl Piperidines
Ring expansion reactions provide an elegant method for synthesizing α-trifluoromethyl piperidines from smaller, more readily available heterocyclic precursors. mdpi.comnih.gov This strategy is particularly useful for creating stereochemically defined piperidines.
A prominent example involves the stereospecific ring expansion of 2'-trifluoromethylprolinol derivatives (five-membered rings). mdpi.comscienceopen.com This method allows for the synthesis of optically active substituted 2-trifluoromethylpiperidines. Another innovative approach starts with 1-tosyl-2-(trifluoromethyl)aziridine (B11849501) (a three-membered ring). The aziridinyl anion is first generated and alkylated with ω,ω'-dihaloalkanes. The resulting product undergoes a novel ring-expansion, triggered by various nucleophiles, to afford functionalized 2-CF₃-piperidines. docksci.com
The reaction of chlorotrifluoromethyl carbene with five-membered cyclic dienes like pyrrole (B145914) can also lead to ring expansion, forming trifluoromethylated six-membered aromatic rings, such as 3-(trifluoromethyl)pyridine, which can then be hydrogenated to the corresponding piperidine. doi.org
| Starting Ring System | Key Reagents/Method | Product | Reference |
| Pyrrolidine | Stereospecific ring expansion of prolinols | Optically active 2-trifluoromethylpiperidines | mdpi.comscienceopen.com |
| Aziridine | Alkylation followed by nucleophile-triggered expansion | Functionalized 2-trifluoromethylpiperidines | docksci.com |
| Pyrrole | Reaction with chlorotrifluoromethyl carbene | 3-(Trifluoromethyl)pyridine (piperidine precursor) | doi.org |
Advanced and Stereoselective Synthesis of this compound Analogs
Asymmetric Synthesis Techniques for Chiral Piperidine Derivatives
The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated asymmetric syntheses for chiral piperidine derivatives. nih.gov A powerful strategy for accessing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnacs.org This key step couples arylboronic acids with a phenyl pyridine-1(2H)-carboxylate to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govsnnu.edu.cn These intermediates are then hydrogenated to yield the final chiral piperidines. snnu.edu.cnacs.org This three-step process—partial pyridine reduction, asymmetric carbometalation, and final reduction—provides access to a wide variety of enantioenriched 3-piperidines. nih.govsnnu.edu.cn
Other techniques include the use of chiral auxiliaries. For instance, a method for the asymmetric synthesis of chiral, nonracemic trifluoromethyl-substituted piperidines has been reported, highlighting the specialized strategies required for these fluorinated targets. acs.org Similarly, chiral auxiliaries like (R)-phenylglycinol have been employed in the diastereoselective nucleophilic addition of trifluoromethylating reagents to α-amino sulfinylimines to create stereochemically defined trifluoromethylated heterocycles. rsc.org Organocatalysis also offers a biomimetic approach for the asymmetric synthesis of 2-substituted piperidine alkaloids. nih.gov
Metal-Catalyzed Reactions in Piperidine Synthesis (e.g., Palladium, Gold, Copper)
Metal catalysis is a dominant force in modern organic synthesis, enabling the efficient construction of complex molecules like substituted piperidines. Palladium, gold, and copper catalysts are frequently employed.
Palladium-catalyzed reactions are widely used for C-C and C-N bond formation. The Heck reaction, for example, can be used for the regiocontrolled arylation of piperidine precursors. acs.org Palladium catalysis is also crucial for C(sp³)–H arylation of the piperidine ring, allowing for the direct introduction of aryl groups onto the saturated heterocycle. acs.org This can be achieved with high regio- and stereoselectivity by using a directing group attached to the piperidine. acs.org Furthermore, palladium-catalyzed transannular C–H functionalization provides a method for derivatizing complex alicyclic amines. nih.gov
Gold-catalyzed reactions offer unique reactivity, particularly for activating alkynes and allenes. Gold(I) catalysts can promote the hydroamination of unactivated olefins and the intramolecular hydroamination of N-allenyl carbamates to form piperidines. organic-chemistry.org Gold-catalyzed cycloisomerization reactions are also effective for creating highly substituted piperidines from homopropargylic amines. acs.org These methods often proceed under mild conditions and circumvent problems associated with classical cyclization techniques. acs.org
Copper-catalyzed reactions provide efficient and often cost-effective synthetic routes. Copper complexes can catalyze the intramolecular C–H amination of N-fluoride amides to produce piperidines. acs.org Another powerful method is the copper-catalyzed one-pot tandem hydroamination-alkynylation sequence, which has been shown to be highly efficient, especially under microwave heating, for generating pyrrolidines and piperidines. thieme-connect.comdu.ac.in
| Metal Catalyst | Reaction Type | Example Application | Reference |
| Palladium (Pd) | C(sp³)–H Arylation | Regio- and stereoselective synthesis of cis-3,4-disubstituted piperidines. | acs.org |
| Palladium (Pd) | Reductive Heck Reaction | Asymmetric synthesis of 3-arylpiperidines from arylboronic acids. | nih.govsnnu.edu.cn |
| Gold (Au) | Cycloisomerization | Synthesis of highly substituted piperidines from homopropargylic amines. | acs.org |
| Gold (Au) | Hydroamination | Cyclization of N-allenyl carbamates to form vinyl piperidines. | organic-chemistry.org |
| Copper (Cu) | Intramolecular C–H Amination | Synthesis of piperidines from N-fluoride amides. | acs.orgresearchgate.net |
Functionalization of Pre-formed Piperidine Scaffolds
Directly modifying a pre-formed piperidine ring is a highly convergent and atom-economical strategy for generating diverse analogs. This approach, often termed late-stage functionalization, is invaluable in medicinal chemistry for rapidly building structure-activity relationships. nih.govumich.edu
C–H functionalization is a leading technology in this area. researchgate.net By selectively converting a C–H bond into a C-C or C-heteroatom bond, chemists can avoid lengthy de novo syntheses. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been used for the site-selective functionalization of the piperidine ring at the C-2, C-3, or C-4 positions. The selectivity is controlled by the choice of catalyst and the amine-protecting group. nih.gov
Palladium catalysis is also extensively used for this purpose. For example, palladium-catalyzed C(sp³)–H arylation can functionalize the C4 position of piperidines with excellent regio- and stereoselectivity when guided by a directing group at the C3 position. acs.org Transannular C–H functionalization, where the palladium catalyst is coordinated to the piperidine nitrogen to activate a distal C–H bond, enables the modification of otherwise unreactive positions. nih.gov These methods provide powerful tools for derivatizing the piperidine scaffold, including those within complex, bioactive molecules. nih.govresearchgate.net
Strategic Introduction of the Trifluoromethyl Group
The incorporation of a trifluoromethyl group into an organic molecule is a pivotal step that significantly influences its chemical and biological properties. For this compound, the position of the CF₃ group at the ortho position of the phenyl ring presents specific synthetic challenges and dictates the choice of methodology. Two primary strategies are considered: late-stage trifluoromethylation and the use of trifluoromethylated building blocks.
Late-Stage Trifluoromethylation
This approach involves introducing the CF₃ group onto a 3-phenylpiperidine (B1330008) scaffold. This is advantageous as it allows for the diversification of intermediates late in a synthetic sequence.
Direct C-H Trifluoromethylation: Modern photoredox catalysis offers a powerful method for the direct trifluoromethylation of arenes, precluding the need for pre-functionalized substrates. nih.gov In this strategy, a photocatalyst, such as Ru(phen)₃Cl₂, is excited by visible light and engages with a trifluoromethyl source, like triflyl chloride (CF₃SO₂Cl), to generate a trifluoromethyl radical (•CF₃). nih.gov This highly reactive species can then add to the aromatic ring of a 3-phenylpiperidine derivative. While this method can be effective, controlling the regioselectivity to favor the ortho position over the meta and para positions is a significant challenge and often results in a mixture of isomers. The reactivity can sometimes be directed by existing functional groups on the aromatic ring or through the use of specific catalysts that favor certain positions. nih.govacs.org
Cross-Coupling with Pre-functionalized Arenes: A more regioselective method involves the trifluoromethylation of a pre-functionalized intermediate, such as 3-(2-iodophenyl)piperidine. Copper-catalyzed trifluoromethylation reactions are well-established for this purpose. beilstein-journals.org Reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) or sodium trifluoroacetate (B77799) can serve as the CF₃ source in the presence of a copper catalyst and a suitable ligand. beilstein-journals.org This strategy precisely installs the trifluoromethyl group at the desired ortho position, as dictated by the initial placement of the halogen.
Table 1: Comparison of Late-Stage Trifluoromethylation Strategies
| Method | Trifluoromethyl Source | Catalyst/Conditions | Key Feature |
|---|---|---|---|
| Direct C-H Trifluoromethylation | Triflyl chloride (CF₃SO₂Cl) | Ru(phen)₃Cl₂ / Visible Light | Functionalizes unactivated C-H bonds; regioselectivity can be a challenge. nih.gov |
| Cross-Coupling | TMSCF₃, CF₃CO₂Na | Copper(I) salt / Ligand | High regioselectivity based on halide position; requires pre-functionalized substrate. beilstein-journals.org |
Building Block Approach
This strategy involves synthesizing the target molecule from precursors that already contain the trifluoromethyl group. This is often the most direct and regiochemically unambiguous route.
Suzuki or Suzuki-Miyaura Coupling: A common and robust method for forming carbon-carbon bonds is the Suzuki coupling. This reaction would involve coupling an appropriately protected piperidine-3-boronic acid or ester with a 2-halobenzotrifluoride (e.g., 1-bromo-2-(trifluoromethyl)benzene or 1-iodo-2-(trifluoromethyl)benzene). The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)₂, in the presence of a base. nih.gov The high functional group tolerance and reliability of the Suzuki coupling make it a favored method in complex molecule synthesis.
Buchwald-Hartwig Amination: An alternative involves forming the C-N bond of the piperidine ring in a final step. This would be a less direct approach for the target compound but is a key strategy for related structures. More relevantly, a variation could involve the coupling of a pre-formed piperidine with a trifluoromethylated aryl halide.
The synthesis of selectively substituted biaryls containing a ketone unit has been achieved through palladium and norbornene catalysis, providing a precedent for the coupling of ortho-substituted aryl iodides with cyclic systems. nih.gov This highlights the feasibility of coupling complex cyclic structures to substituted aromatic rings.
Synthetic Optimization and Scalability Considerations for this compound Synthesis
Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization with a focus on cost, safety, efficiency, and environmental impact. For a molecule like this compound, several factors are critical.
Reagent Selection and Cost The choice of the trifluoromethylating agent is paramount for scalability. While electrophilic reagents like Togni's or Umemoto's reagents can be effective on a small scale, their high cost makes them impractical for industrial production. beilstein-journals.orgnih.gov Therefore, scalable syntheses prioritize cheaper and more readily available CF₃ sources. Trifluoroacetic acid and its salts are among the most economical sources for trifluoromethylation. beilstein-journals.org Similarly, for cross-coupling approaches, the cost of the palladium catalyst and the associated ligands must be considered. Developing highly efficient catalytic systems that operate at low loadings is a key area of optimization. nih.gov
Process Conditions and Safety Many trifluoromethylation reactions require high temperatures or pressures, which can pose significant safety risks and equipment challenges on a large scale. beilstein-journals.org The development of methods that operate under milder conditions is highly desirable. Furthermore, some reactions can generate gaseous by-products or lead to exothermic events that must be carefully managed. For instance, the decarboxylation of trifluoroacetate can lead to foam formation from carbon dioxide release, which can interfere with batch production. beilstein-journals.orgvander-lingen.nl
The adoption of modern manufacturing technologies like flow chemistry can offer solutions to these problems. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, enabling reactions to be run safely even under conditions that would be hazardous in a large batch reactor. beilstein-journals.org
Catalyst Efficiency and Recovery In syntheses utilizing palladium-catalyzed cross-coupling reactions, the cost of the precious metal catalyst is a major economic driver. Optimizing the reaction to maximize the catalyst's turnover number (TON) and turnover frequency (TOF) is essential. Moreover, implementing procedures for the efficient recovery and recycling of the catalyst is crucial for a sustainable and cost-effective process. For example, palladium catalysts can be recovered by precipitation onto a solid support like alumina (B75360) at the end of a reaction, allowing them to be filtered off and potentially reused. nih.gov
Yield, Purity, and Selectivity Maximizing the chemical yield and regioselectivity is fundamental to reducing waste and minimizing purification costs. In the context of this compound, this means ensuring the trifluoromethylation or coupling occurs specifically at the ortho-position of the phenyl ring. This is typically best achieved using a building block approach with a pre-functionalized 2-(trifluoromethyl)phenyl halide. nih.gov Purification of the final product, for instance, via crystallization of a salt adduct followed by regeneration of the free base, is a technique used to achieve high purity on a large scale. nih.gov
Table 2: Key Considerations for Scalable Synthesis
| Factor | Challenge | Optimization Strategy |
|---|---|---|
| Cost | Expensive CF₃ reagents and palladium catalysts. beilstein-journals.org | Use of cheaper CF₃ sources (e.g., CF₃CO₂H); development of highly active catalysts; catalyst recycling. beilstein-journals.orgnih.gov |
| Safety | High pressures/temperatures; gaseous by-products (e.g., CO₂). beilstein-journals.orgvander-lingen.nl | Development of reactions under milder conditions; use of flow chemistry for better control. beilstein-journals.org |
| Efficiency | Low catalyst turnover; complex purification. | Optimization of reaction conditions (ligands, solvents); development of robust crystallization procedures. nih.gov |
| Selectivity | Formation of undesired isomers in C-H functionalization. nih.gov | Use of building block strategies (e.g., Suzuki coupling) for unambiguous regiochemistry. nih.gov |
Structure Activity Relationship Sar Studies of 3 2 Trifluoromethyl Phenyl Piperidine Derivatives
Systematic Structural Modifications and Their Impact on Biological Activity
Systematic structural modifications of the 3-(2-(trifluoromethyl)phenyl)piperidine scaffold have provided valuable insights into the key molecular features required for biological activity. These modifications typically involve alterations to the piperidine (B6355638) ring, the trifluoromethylphenyl moiety, and any linker chains or terminal groups.
Variations on the Piperidine Ring and Substituent Positions
The biological properties of piperidine derivatives are highly dependent on the type and location of substituents on the heterocyclic ring. nih.gov Studies on related phenylpiperidine compounds have shown that introducing rigidity to the piperidine ring, for instance through bridging moieties to create structures like 2-azanorbornane or isoquinuclidine, can preserve or even enhance affinity for their targets. nih.gov Such modifications can help in understanding the optimal conformation for receptor interaction. nih.gov For example, in a series of P2Y14R antagonists, bridged piperidine analogues were synthesized to explore the impact of conformational constraint. nih.gov The addition of one- or two-carbon bridges to the piperidine ring was a key strategy in this exploration. nih.gov
Furthermore, the position of substituents on the piperidine ring is critical. For instance, in a series of μ opioid receptor agonists, the stereochemistry of substituents on the piperidine ring played a pivotal role in binding affinity and selectivity. nih.gov This highlights the importance of the three-dimensional arrangement of functional groups around the piperidine core for effective interaction with the receptor binding site.
Table 1: Impact of Piperidine Ring Modifications on Receptor Affinity
| Modification | Example Derivative Class | Effect on Affinity | Reference |
|---|---|---|---|
| Introduction of bridging moieties | 2-Azanorbornane analogues | Preserved or enhanced affinity | nih.gov |
| Isoquinuclidine analogues | Preserved affinity | nih.gov | |
| Stereochemistry of substituents | (3R, 4S)-isomers of 4-phenylpiperidines | Potent activity | nih.gov |
| (3S, 4R)-isomers of 4-phenylpiperidines | Less potent activity | nih.gov |
Influence of the Trifluoromethyl Phenyl Moiety on Receptor Interactions
The 2-(trifluoromethyl)phenyl group is a key pharmacophoric element in this class of compounds. The trifluoromethyl (CF3) group, in particular, has a profound influence on the molecule's properties. It is a strong electron-withdrawing group and is highly lipophilic, which can enhance membrane permeability and metabolic stability. nih.govrsc.org The position of the trifluoromethyl group on the phenyl ring is also crucial for activity.
Studies on related compounds have shown that the presence and position of a trifluoromethyl group on a phenyl ring can significantly modulate biological activity. nih.govnih.gov For example, in a series of 3,5-bis(arylidene)-4-piperidones, the introduction of a trifluoromethyl group into the aromatic ring enhanced both anti-tumor and anti-inflammatory activities. nih.gov This was attributed to the electronic effects and increased lipophilicity conferred by the CF3 group, which can improve membrane permeability and interactions with target proteins. nih.gov
In other classes of compounds, the trifluoromethylphenyl moiety has been shown to be crucial for potent activity. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, molecules bearing a -CF3 group on the phenyl ring were investigated for their FOXM1-inhibitory activity. nih.gov Similarly, for certain anti-opportunistic infection agents, trifluoro-substituted analogs at the ortho, meta, and para positions of the phenyl ring resulted in potent activities. nih.gov The bulky nature of the trifluoromethyl group has been suggested to contribute to improved activities in some models. nih.gov
Table 2: Effect of Phenyl Ring Substituents on Biological Activity
| Phenyl Ring Substituent | Position | Observed Effect | Reference |
|---|---|---|---|
| Trifluoromethyl (-CF3) | 2-position (ortho) | Often associated with potent activity | nih.govnih.gov |
| 3-position (meta) | Can contribute to potent activity | nih.gov | |
| 4-position (para) | Can contribute to potent activity | nih.gov | |
| Other electron-withdrawing groups (e.g., -CN, -NO2) | Various | Can lead to potent activity | nih.gov |
| Electron-donating groups (e.g., -CH3) | Various | Can lead to loss of activity in some series | nih.gov |
Modulations of Linker Chains and Terminal Groups
In many drug molecules, a linker chain connects the core scaffold to a terminal functional group. The length, flexibility, and chemical nature of this linker, as well as the properties of the terminal group, can have a significant impact on biological activity. For derivatives of this compound, modifications to any appended linker and terminal groups are a key aspect of SAR studies.
For instance, in a series of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives, the length of the alkyl linker chain between the piperazine (B1678402) ring and another heterocyclic system was varied. nih.gov This study found that the length of the linker influenced the affinity for serotonin (B10506) receptors. In a different study on piperidine/piperazine-based compounds, lengthening a linker group from two to three carbon atoms resulted in a dramatic reduction of affinity for the sigma-1 receptor, suggesting a specific spatial requirement for optimal interaction. nih.gov
The nature of the terminal group is also a critical determinant of activity. The introduction of cyclic terminal groups can influence the electronic properties and stability of the molecule. rsc.org For example, in a series of piperazinopiperidine amide analogs, the structure and configuration of the substituent on the terminal piperazine ring were found to be important for antagonist activity at the CCR5 receptor.
Bioisosteric Replacements in this compound Analogs
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. acs.org In the context of this compound derivatives, bioisosteric replacements can be applied to the trifluoromethylphenyl moiety or the piperidine ring itself.
The trifluoromethyl group is often considered a bioisostere for other groups like a methyl group or a halogen, although its electronic properties are quite different. acs.org Replacing the trifluoromethyl group with other electron-withdrawing groups or halogens can help to probe the electronic and steric requirements of the receptor binding pocket. For example, in some compound series, replacing a trifluoromethyl group with a cyano (-CN) or nitro (-NO2) group, which are also electron-withdrawing, has been explored. nih.gov
Bioisosteric replacement of the phenyl ring with other aromatic heterocycles is another common strategy. For example, replacing a phenyl ring with a pyridyl or thienyl group can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule. In a study of anti-opportunistic infection agents, replacing a phenyl ring with a cyclohexyl ring led to a loss of broad-spectrum activity, highlighting the importance of the aromatic nature of this moiety. nih.gov
Pharmacophore Modeling and Rational Drug Design Principles
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govnih.gov This approach is a cornerstone of rational drug design, which aims to develop new drugs based on a detailed understanding of the biological target and ligand-receptor interactions. nih.govnih.govresearchgate.netresearchgate.net
For this compound derivatives, pharmacophore models can be developed based on a set of active and inactive analogs. frontiersin.org These models can then be used to guide the design of new compounds with potentially improved activity or to virtually screen large compound libraries to identify novel hits. frontiersin.org A typical pharmacophore model for this class of compounds might include features such as a hydrophobic group representing the trifluoromethylphenyl moiety, a hydrogen bond acceptor or donor corresponding to the piperidine nitrogen, and specific steric volumes.
Rational drug design strategies for these derivatives would involve a multidisciplinary approach, integrating computational methods like pharmacophore modeling and molecular docking with organic synthesis and biological testing. nih.govnih.gov By understanding the key interactions between the this compound scaffold and its biological target, medicinal chemists can make informed decisions about which structural modifications are most likely to lead to improved drug candidates. researchgate.netresearchgate.net For example, if a pharmacophore model indicates a specific region of steric tolerance, this area can be explored with various substituents to enhance binding affinity or selectivity. frontiersin.org
Table 3: Common Pharmacophoric Features in Phenylpiperidine Derivatives
| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Role in Receptor Interaction |
|---|---|---|
| Aromatic Ring | 2-(Trifluoromethyl)phenyl group | π-π stacking, hydrophobic interactions |
| Hydrophobic Group | Trifluoromethyl group | Hydrophobic interactions, van der Waals forces |
| Hydrogen Bond Acceptor/Donor | Piperidine nitrogen | Formation of hydrogen bonds with receptor residues |
| Positive Ionizable | Protonated piperidine nitrogen | Electrostatic interactions |
Molecular Pharmacology and Receptor Interactions of 3 2 Trifluoromethyl Phenyl Piperidine and Its Analogs
Serotonin (B10506) Receptor Systems (5-HT)
The interaction of trifluoromethylphenylpiperidine and its analogs with serotonin (5-HT) receptors is a significant area of research, revealing a complex profile of affinities and functional activities across various subtypes.
Analogs of 3-(2-(trifluoromethyl)phenyl)piperidine show notable activity at the 5-HT2A receptor. For instance, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a structurally related piperazine (B1678402) analog, acts as a weak partial agonist or antagonist at the 5-HT2A receptor. ncats.io Studies using NIH 3T3 fibroblasts expressing cloned 5-HT2A receptors demonstrated that TFMPP can stimulate phosphoinositide hydrolysis, a characteristic of agonist activity, although with a maximal effect less than that of serotonin. nih.gov This agonist activity was blocked by 5-HT2A receptor antagonists. nih.gov
Another analog, LPH-5, which is (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, has been identified as a potent partial agonist at the 5-HT2A receptor. acs.orgnih.gov This compound demonstrates pronounced selectivity for the 5-HT2A receptor over other related subtypes. acs.orgnih.gov The activation of the 5-HT2A receptor is considered the primary molecular target for the therapeutic effects of certain psychedelic compounds. nih.govresearchgate.net
The trifluoromethylphenyl moiety is also found in compounds targeting the 5-HT1A receptor. The piperazine analog, 1-[2-(4-Aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine (PAPP), has been shown to bind with high affinity and selectivity to 5-HT1A receptors in the rat brain, acting as a potent inhibitor of [3H]5-hydroxytryptamine binding. nih.gov Its affinity for 5-HT1A sites (Kd = 2.9 nM) is significantly higher than for 5-HT1B sites (Kd = 328 nM). nih.gov
Similarly, TFMPP functions as a full agonist at 5-HT1A receptors. ncats.io The 5-HT1A receptor, a G protein-coupled receptor, is involved in mediating hyperpolarization and reducing the firing rate of postsynaptic neurons. wikipedia.org Agonists at this receptor have shown efficacy in relieving anxiety and depression. wikipedia.org
Research into analogs extends to other serotonin receptor subtypes, particularly 5-HT2B and 5-HT2C. The selective 5-HT2A agonist LPH-5 was found to have lower activity at both 5-HT2B and 5-HT2C receptors, highlighting its subtype selectivity. acs.orgnih.gov Agonist-mediated activation of the 5-HT2B receptor has been associated with potential cardiovascular side effects. nih.gov
Table 1: Binding Affinity (Ki, nM) and Functional Activity of a TFMPP Analog at Serotonin Receptors
| Receptor Subtype | Ki (nM) | Functional Activity |
|---|---|---|
| 5-HT1A | 288.0 | Agonist |
| 5-HT1B | 132.0 | Agonist |
| 5-HT1D | 282.0 | Agonist |
| 5-HT2A | 269.0 | Partial Agonist |
| 5-HT2C | 62.0 | Agonist |
Data sourced from Inxight Drugs for the analog 1-(3-Trifluoromethylphenyl)piperazine (TFMPP). ncats.io
Dopamine (B1211576) Receptor Systems (D1, D2, D3, D4, D5)
The dopaminergic system is another crucial target for phenylpiperidine compounds. The structural features of these molecules allow for interaction with dopamine receptor subtypes, which are central to motor control, motivation, and cognition.
N-phenylpiperazine analogs, which share a core structure with this compound, have been extensively studied for their binding to D2 and D3 dopamine receptors. nih.govnih.gov These two receptor subtypes share significant amino acid homology, making the development of selective ligands challenging. nih.gov However, certain N-phenylpiperazine benzamides have demonstrated the ability to bind selectively to the D3 receptor subtype. nih.gov This selectivity is attributed to the N-phenylpiperazine moiety occupying the orthosteric binding site, while another part of the molecule interacts with a unique secondary binding site on the D3 receptor. nih.gov
For example, studies on a series of fluorinated N-phenylpiperazine analogs revealed compounds with nanomolar affinity for the human D3 receptor and substantial selectivity over the D2 receptor (approximately 500-fold for compound 6a in one study). nih.gov The development of D3-selective ligands is of interest for understanding their potential therapeutic applications. nih.govnih.gov
Table 2: Dopamine Receptor Binding Affinities (Ki, nM) for Selected Phenylpiperazine Analogs
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D3 vs. D2 Selectivity |
|---|---|---|---|
| WC10 | - | - | 42-fold |
| WC26 | - | - | 51-fold |
| WC44 | - | - | 23-fold |
| Compound 6a | - | - | ~500-fold |
Data represents selectivity reported in studies and does not always include specific Ki values. nih.govresearchgate.net
Neurokinin (NK1) Receptor Antagonism
The piperidine (B6355638) scaffold is a key structural element in the development of neurokinin-1 (NK1) receptor antagonists. wikipedia.org The NK1 receptor and its endogenous ligand, substance P, are involved in pain perception, inflammatory responses, and emesis. nih.gov
Research has shown that adding specific groups to the piperidine ring can yield potent and selective NK1 receptor antagonists. wikipedia.orgnih.gov For example, the introduction of an N-heteroaryl-2-phenyl-3-(benzyloxy) group to the piperidine structure results in selective NK1 antagonists. wikipedia.org The stereochemistry, particularly the dihedral angle between substituents at the C-2 and C-3 positions of the piperidine ring, is critical for this activity. wikipedia.org The basic nitrogen atom of the piperidine is thought to be crucial for receptor recognition. wikipedia.org Compounds in this class, such as aprepitant, are used clinically to prevent nausea and vomiting associated with chemotherapy. wikipedia.orgnih.gov The development of piperidine-based NK1 antagonists like orvepitant (B1677502) and GR-205171 further underscores the importance of this chemical scaffold in targeting the neurokinin system. wikipedia.orgnewdrugapprovals.org
Other Identified Molecular Targets and Pathways
Beyond its primary pharmacological targets, the chemical scaffold of this compound and its analogs has been investigated for interactions with a variety of other molecular targets and pathways. These explorations have revealed a broader pharmacological profile, suggesting potential applications in diverse therapeutic areas. This section details the identified interactions with specific enzymes, transport systems, ion channels, and other key proteins.
The structural motifs present in this compound and its analogs have led to investigations into their effects on various enzymes and transport systems. Notably, derivatives containing the piperidine ring have shown inhibitory activity against enzymes such as monoamine oxidases (MAO) and elastase.
Monoamine Oxidase (MAO) Inhibition:
Piperine (B192125), an alkaloid containing a piperidine moiety, and its derivatives have been identified as inhibitors of both MAO-A and MAO-B, enzymes crucial for the metabolism of neurotransmitters. nih.govmdpi.com Alterations to the piperine structure have been shown to influence both potency and selectivity. For instance, certain synthetic piperine derivatives have demonstrated significant MAO-B inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.govnih.gov One study reported that a series of piperine-related compounds were selective for MAO-B, with the most potent compound having an IC50 of 498 nM. nih.gov Another study on piperine derivatives found that a compound with a para-hydroxy piperidine ring substitution showed potent inhibition of both MAO-A and MAO-B with IC50 values of 0.01446 ± 0.00183 μM and 0.01572 ± 0.00192 μM, respectively. acs.org A series of pyridazinobenzylpiperidine derivatives also showed potent and selective MAO-B inhibition, with the lead compound S5 having an IC50 of 0.203 μM. mdpi.com
Elastase Inhibition:
A series of densely substituted piperidines functionalized with a trifluoromethyl group were synthesized and evaluated for their potential to inhibit elastase, an enzyme implicated in skin aging and certain inflammatory conditions. nih.gov Several of these trifluoromethyl-functionalized piperidine derivatives displayed potent elastase inhibitory activity, with the most active compound, 4i, exhibiting an IC50 value of 0.341 ± 0.001 μM. nih.gov
| Compound/Analog | Target Enzyme | IC50 Value | Source |
| Piperine Analog | MAO-B | 498 nM | nih.gov |
| Piperine Derivative | MAO-A | 0.01446 ± 0.00183 μM | acs.org |
| Piperine Derivative | MAO-B | 0.01572 ± 0.00192 μM | acs.org |
| Pyridazinobenzylpiperidine S5 | MAO-B | 0.203 μM | mdpi.com |
| Trifluoromethyl Piperidine 4i | Elastase | 0.341 ± 0.001 μM | nih.gov |
Voltage-gated ion channels are critical for the function of excitable cells, and their modulation can have significant physiological effects. While direct studies on this compound are limited, research on related structures provides insights into potential interactions. Voltage-gated sodium (NaV) and potassium (KV) channels are key targets in drug discovery. sophion.comnih.govnih.govfrontiersin.orgguidetopharmacology.orgnih.govfrontiersin.org
Trifluoperazine, a phenothiazine (B1677639) derivative, has been shown to block the human cardiac sodium channel, hNav1.5, in a concentration-, state-, and use-dependent manner, with an IC50 of 15.5 ± 0.3 μM. sophion.com Although structurally distinct from this compound, this highlights that trifluoromethyl-containing compounds can interact with voltage-gated sodium channels.
The Kv1.3 potassium channel is another important therapeutic target, particularly in autoimmune diseases. nih.govnih.gov While specific data for this compound is not available, the broader class of piperidine-containing molecules has been explored for their effects on various ion channels. Further research is needed to determine if this compound or its close analogs directly modulate voltage-gated ion channels.
The glycine (B1666218) transporter 1 (GlyT1) is a key regulator of glycine levels in the central nervous system and a target for the treatment of schizophrenia. An analog of this compound, SSR504734 (2-chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl]methyl]-3-trifluoromethyl benzamide), is a selective and reversible inhibitor of human, rat, and mouse GlyT1 with IC50 values of 18 nM, 15 nM, and 38 nM, respectively. acs.orgresearchgate.netnih.govacs.org
SSR504734 has been shown to enhance working memory and attenuate conditioned fear in animal models, supporting its potential as a cognitive enhancer. researchgate.netnih.govnih.gov The inhibitory activity of SSR504734 on GlyT1 increases the availability of glycine at the NMDA receptor, which can enhance glutamatergic neurotransmission. researchgate.netnih.gov
| Analog | Target | IC50 (human) | IC50 (rat) | IC50 (mouse) | Source |
| SSR504734 | GlyT1 | 18 nM | 15 nM | 38 nM | acs.org |
The glucagon-like peptide-1 receptor (GLP-1R) is a major target for the treatment of type 2 diabetes. nih.govnih.govguidetomalariapharmacology.org Research has identified small molecule allosteric modulators of the GLP-1R. One such compound, V-0219 (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine), acts as a positive allosteric modulator of the GLP-1R. acs.org This compound enhances the efficacy of GLP-1R stimulation in a dose-dependent manner and shows subnanomolar potency in the potentiation of insulin (B600854) secretion. acs.org This finding suggests that trifluoromethylphenylpiperidine-containing scaffolds have the potential to modulate GLP-1R activity.
Dipeptidyl peptidase 4 (DPP-4) is another key target in the management of type 2 diabetes, as it is the enzyme responsible for the inactivation of incretin (B1656795) hormones like GLP-1. nih.govnih.gov Sitagliptin (B1680988), a potent DPP-4 inhibitor, contains a trifluoromethyl group and a piperazine ring, which is structurally related to the piperidine ring. nih.gov The trifluorophenyl motif of sitagliptin binds to the hydrophobic S1 pocket of the DPP-4 enzyme. nih.gov This indicates that the trifluoromethylphenylpiperidine scaffold could potentially be adapted to create DPP-4 inhibitors.
Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is a target in cancer therapy. Piperine and its derivatives have been investigated as potential survivin inhibitors. nih.govresearchgate.net Molecular docking studies have suggested that piperine derivatives can bind to the BIR domain of survivin, potentially disrupting its interaction with Smac/DIABLO and thereby promoting apoptosis. nih.govresearchgate.net One in silico study showed that piperine binds to survivin with a binding energy of -5.76 kcal/mol. mdpi.com In a study on glioblastoma cancer stem cells, piperine was used to inhibit survivin and was found to have an IC50 value of 120 µM on the U87 cell line. mdpi.comnih.gov These findings suggest that the piperidine moiety, as part of a larger scaffold, could contribute to the inhibition of survivin.
| Compound/Analog | Target | Binding Energy | IC50 Value | Source |
| Piperine | Survivin | -5.76 kcal/mol | 120 µM (U87 cells) | mdpi.com |
Fatty-acid Amide Hydrolase 1 (FAAH1)
Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme responsible for the breakdown of fatty acid amides, a class of endogenous lipid signaling molecules. nih.gov A key substrate for FAAH is anandamide (B1667382) (AEA), an endocannabinoid. By hydrolyzing AEA, FAAH terminates its signaling. Inhibition of FAAH leads to increased levels of endogenous fatty acid ethanolamides, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the side effects typically associated with direct cannabinoid receptor agonists. nih.govnih.gov Consequently, FAAH has emerged as a significant therapeutic target for pain and other central nervous system disorders. nih.govnih.gov
The piperidine structural motif is recognized as an effective component in the design of covalent inhibitors for FAAH. nih.gov Specifically, piperidine and piperazine aryl ureas have been identified as potent FAAH inhibitors. nih.gov These compounds are hydrolyzed by FAAH, leading to the formation of a covalent enzyme-inhibitor adduct. nih.gov The conformation of these inhibitors within the FAAH binding site is crucial for their activity. An active conformation is characterized by a twisted amide bond and a partial pyramidalization at the amide nitrogen, which makes the amide bond more susceptible to nucleophilic attack by the enzyme's catalytic serine (Ser241). nih.govnih.gov
Analogs incorporating the trifluoromethylphenyl piperidine scaffold have been investigated as FAAH inhibitors. For instance, the compound PF-3845, which is N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide, is a highly selective and potent irreversible inhibitor of FAAH. rndsystems.commedchemexpress.com It covalently carbamylates the serine nucleophile of FAAH. medchemexpress.com Structural studies of a complex between PF-3845 and FAAH reveal that the biaryl ether piperidine moiety engages in extensive van der Waals interactions within the hydrophobic acyl chain-binding pocket of the enzyme. nih.gov
| Compound | Target | Activity | Notes |
|---|---|---|---|
| PF-3845 | Human FAAH-1 | IC50 = 18 nM medchemexpress.com | Selective, irreversible covalent inhibitor. medchemexpress.com No significant activity at FAAH-2 (IC50 >10 µM). rndsystems.commedchemexpress.com |
| PF-3845 | FAAH | Ki = 0.23 µM rndsystems.commedchemexpress.com | Reduces inflammatory pain through a cannabinoid receptor-dependent mechanism. rndsystems.com |
| SA-47 | FAAH | Selective at 10 µM nih.gov | An aryl/heteroaryl alkyl carbamate (B1207046) type FAAH inhibitor. nih.gov |
mTOR Pathway Modulation
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. nih.govmedchemexpress.com It integrates signals from various extracellular and intracellular cues, including growth factors, nutrients, and cellular energy levels. nih.gov mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). nih.gov mTORC1 controls protein synthesis by phosphorylating targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), while mTORC2 regulates cell survival and the cytoskeleton through phosphorylation of Akt and other kinases. nih.govmedchemexpress.com Dysregulation of the PI3K/Akt/mTOR signaling pathway is a common feature in human cancers, making mTOR a significant target for drug development. nih.govresearchgate.net
While the direct modulation of the mTOR pathway by the simple this compound scaffold is not extensively detailed in the reviewed literature, the trifluoromethylphenyl moiety is a key structural feature in several potent and selective mTOR inhibitors. For example, Torin1 and its analog Torin2 are highly potent inhibitors of both mTORC1 and mTORC2. nih.govnih.gov The structure of Torin1 incorporates a quinoline (B57606) linked to a tricyclic benzonaphthyridinone, which in turn is attached to a phenyl group, but not a simple piperidine. nih.gov Torin2, an evolution of Torin1, features a 1-(3-(trifluoromethyl)phenyl)benzo[h] nih.govnih.govnaphthyridin-2(1H)-one core. nih.gov This compound demonstrates high potency in inhibiting cellular mTOR activity with an EC50 of 0.25 nM and exhibits 800-fold selectivity over the related kinase PI3K. nih.gov
These examples suggest that the trifluoromethylphenyl group is a valuable component for achieving high-affinity binding to mTOR, although it is typically part of a larger, more complex heterocyclic system than a simple piperidine ring in the context of potent mTOR inhibition.
| Compound | Target | Cellular Activity (EC50) | Selectivity |
|---|---|---|---|
| Torin1 | mTORC1/mTORC2 | 2 nM (mTORC1), 10 nM (mTORC2) nih.gov | 1000-fold selective for mTOR over PI3K (EC50 = 1800 nM). nih.gov |
| Torin2 | mTOR | 0.25 nM nih.gov | 800-fold selective for mTOR over PI3K (EC50 = 200 nM). nih.gov |
Retinol-Binding Protein 4 (RBP4) Antagonism
Retinol-binding protein 4 (RBP4) is the primary transport protein for retinol (B82714) (Vitamin A) in the bloodstream, carrying it from the liver to peripheral tissues. nih.gov In circulation, RBP4 forms a complex with another protein, transthyretin (TTR). This complexation increases the effective size of RBP4 and prevents its rapid clearance by the kidneys. nih.govnih.gov Antagonists of RBP4 function by binding to the same pocket as retinol, thereby preventing the formation of the holo-RBP4 (RBP4 bound to retinol). nih.gov This disruption inhibits the subsequent RBP4-TTR complex formation, leading to the rapid renal clearance of apo-RBP4 (RBP4 not bound to retinol) and a reduction in circulating levels of both RBP4 and retinol. nih.govnih.gov This mechanism is a therapeutic strategy for conditions like atrophic age-related macular degeneration and Stargardt disease, where reducing retinol influx to the eye is beneficial. nih.govacs.org
The 2-(trifluoromethyl)phenyl)piperidine scaffold is a key structural element in a class of potent, non-retinoid RBP4 antagonists. nih.govnih.gov A1120 is a prototypical example of this class, featuring an ortho-trifluoromethyl arylpiperidine core. nih.govacs.org X-ray crystallography has shown that in the binding pocket of RBP4, the piperidine core of such antagonists resides in the central cavity, while the lipophilic phenyl ring with its trifluoromethyl group extends into an inner lipophilic cavity. nih.gov
Medicinal chemistry efforts have explored modifications to this scaffold to improve properties like metabolic stability. acs.org For instance, the piperidine ring in A1120, a potential site for metabolic oxidation, has been replaced with other scaffolds, such as a bicyclic octahydrocyclopenta[c]pyrrole (B1584311) system, to create novel antagonists like BPN-14136 with improved characteristics. nih.govacs.org
| Compound | Assay | Activity (IC50) | Notes |
|---|---|---|---|
| A1120 | RBP4 Binding (Ki) | 8.3 nM nih.gov | A non-retinoid RBP4 ligand that disrupts the RBP4-TTR interaction. nih.gov |
| BPN-14136 (Analog) | RBP4 SPA | 72.7 nM acs.org | A bicyclic analog designed for improved metabolic stability. acs.org |
| (±)-45 (Analog) | RBP4 SPA | 148.5 nM acs.org | A bicyclic analog designed for improved metabolic stability. acs.org |
| N-Benzyl imidazole (B134444) antagonist 6 | hRBP4 SPA | 440 ± 180 nM nih.gov | A lead compound for the development of novel RBP4 antagonists. nih.gov |
Computational Chemistry and in Silico Approaches to 3 2 Trifluoromethyl Phenyl Piperidine Research
Molecular Modeling and Docking Studies
Molecular modeling is used to determine the preferred three-dimensional conformations of a molecule and to analyze its electronic properties. For 3-(2-(trifluoromethyl)phenyl)piperidine, this involves understanding the geometry of the piperidine (B6355638) ring, which typically adopts a chair conformation, and the rotational freedom of the bond connecting it to the trifluoromethylphenyl group. nih.govosti.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can optimize the molecule's geometry and calculate its energetic landscape, revealing the most stable conformers. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding how this compound might interact with biological targets. The process involves placing a 3D model of the compound into the binding site of a target protein and using a scoring function to estimate the binding affinity.
In studies of structurally related piperidine and piperazine (B1678402) compounds, docking has successfully elucidated key binding interactions. For instance, research on sigma-1 receptor (S1R) ligands revealed that the protonated nitrogen atom of the piperidine ring forms crucial salt bridge interactions with acidic residues like glutamate (B1630785) (Glu172) and aspartate (Asp126) in the receptor's binding pocket. nih.gov Furthermore, π-cation interactions between the charged nitrogen and aromatic residues like phenylalanine (Phe107) were identified as stabilizing forces. nih.gov Docking studies on piperidine derivatives targeting the dopamine (B1211576) D2 receptor have also been used to predict binding modes within the active site. researchgate.net
For this compound, a similar docking study would predict how the trifluoromethylphenyl moiety fits into hydrophobic pockets of a target and whether the piperidine nitrogen acts as a hydrogen bond donor or participates in ionic interactions. These insights are fundamental for structure-based drug design, guiding the modification of the molecule to enhance its binding to a specific target.
Table 1: Examples of Interactions Identified by Molecular Docking of Phenylpiperidine Derivatives
| Interaction Type | Interacting Ligand Group | Interacting Protein Residue (Example) | Target Protein (Example) | Reference |
| Salt Bridge | Protonated Piperidine Nitrogen | Glutamate (Glu172), Aspartate (Asp126) | Sigma-1 Receptor | nih.gov |
| π-Cation | Protonated Piperidine Nitrogen | Phenylalanine (Phe107) | Sigma-1 Receptor | nih.gov |
| Hydrogen Bond | Piperidine Nitrogen | Aspartate | Dopamine D2 Receptor | researchgate.net |
| Hydrophobic Interaction | Phenyl Ring | Hydrophobic Pocket Residues | Various | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties that influence activity, QSAR models can be used to predict the potency of novel, untested compounds.
For phenylpiperidine derivatives, QSAR studies have been instrumental in optimizing their activity as, for example, μ-opioid agonists. nih.govdaneshyari.com The process involves several steps:
A dataset of structurally related compounds with known biological activities is compiled.
A variety of molecular descriptors (representing steric, electronic, and hydrophobic properties) are calculated for each compound.
A statistical method, such as partial least squares (PLS) or neural networks, is used to build an equation that links the descriptors to the activity. nih.gov
A key technique in this area is the 3D-QSAR method known as Comparative Molecular Field Analysis (CoMFA). nih.gov CoMFA aligns a set of molecules and calculates their steric and electrostatic fields at various points on a 3D grid. It then correlates these field values with biological activity. A CoMFA study on fentanyl derivatives, which share the phenylpiperidine scaffold, revealed that both steric and electrostatic fields play important roles in their analgesic activity. nih.gov The model indicated that bulky substituents in certain positions might decrease activity, while electropositive potential in other areas could enhance it.
To develop a QSAR model for this compound, one would need a series of analogs with variations in the substitution pattern on both the phenyl and piperidine rings, along with their measured biological activities against a specific target. The resulting model could guide the synthesis of new derivatives with potentially improved potency.
Table 2: Common Descriptors Used in QSAR Studies of Phenylpiperidine-like Molecules
| Descriptor Class | Example Descriptor | Physicochemical Property Represented | Significance in Model | Reference |
| Electronic | Dipole Moment, Partial Charges | Distribution of electrons in the molecule | Influences electrostatic and polar interactions | nih.gov |
| Steric | Molecular Volume, Surface Area | Size and shape of the molecule | Determines fit within the receptor binding site | nih.gov |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity of the molecule | Affects membrane permeability and hydrophobic interactions | atlantis-press.com |
| Topological | Connectivity Indices | Atom connectivity and branching | Describes molecular shape and complexity | ijprajournal.com |
Prediction of Activity Spectra for Substances (PASS)
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure. It operates by comparing the structure of an input molecule to a large training set of known bioactive compounds. The output is a list of potential biological activities, each with two probability estimates: Pa (probability of being active) and Pi (probability of being inactive).
The PASS algorithm is based on the principle that a compound's structure contains features responsible for its biological activities. If a specific structural fragment is frequently found in molecules exhibiting a certain activity, it is likely that a new compound containing this fragment will also show that activity.
For this compound, a PASS prediction would involve submitting its structure to the PASS software. The output would be a predicted biological activity spectrum. This spectrum could suggest potential therapeutic applications (e.g., antidepressant, anxiolytic, anti-inflammatory) or mechanisms of action (e.g., enzyme inhibition, receptor antagonism). Activities with a high Pa value and low Pi value are considered the most likely. This information is valuable for hypothesis generation, allowing researchers to prioritize the compound for specific biological assays. For example, if PASS predicts "Serotonin reuptake inhibitor" with a high Pa, this would justify testing the compound in relevant binding and functional assays.
Table 3: Hypothetical PASS Prediction Output for this compound
| Predicted Activity | Pa (Probable Active) | Pi (Probable Inactive) | Interpretation |
| Antidepressant | 0.850 | 0.015 | High probability of activity, a priority for testing. |
| Anxiolytic | 0.795 | 0.032 | Likely to be active. |
| Monoamine Oxidase B Inhibitor | 0.610 | 0.098 | Moderate probability of activity. |
| Vasodilator | 0.550 | 0.150 | Possible activity, lower priority. |
| Kinase Inhibitor | 0.420 | 0.250 | Unlikely to be a primary activity. |
Note: This table is a hypothetical representation and does not reflect actual PASS data.
Target Identification and Virtual Screening Methodologies
When the biological target of a compound is unknown, computational methods can be used to identify potential protein partners. This process, known as target identification or target fishing, often employs virtual screening, which involves screening large databases of compounds against potential targets or vice versa.
Virtual screening can be broadly categorized into two approaches:
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of a potential protein target. A library of compounds, which could include this compound, is docked into the binding site of the protein. nih.gov Compounds are then ranked based on their docking scores, and the top-ranking "hits" are selected for experimental validation. This approach is powerful for discovering novel scaffolds for a known target.
Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the target is unknown, but a set of molecules known to be active against it exists. A common LBVS technique is pharmacophore modeling. A pharmacophore represents the 3D arrangement of essential molecular features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, positive/negative ionizable groups) necessary for biological activity. nih.gov A pharmacophore model can be built from a known active ligand and then used as a 3D query to search compound databases. Molecules from the database that match the pharmacophore are identified as potential hits. For instance, a pharmacophore model for fentanyl derivatives identified three hydrophobic regions, a positive ionizable group, and two hydrogen bond acceptor sites as critical for activity. nih.gov
Hierarchical virtual screening combines multiple methods. For example, a large database might first be filtered using a ligand-based pharmacophore model, followed by molecular docking of the resulting subset of molecules into a target's active site. scielo.br These methodologies could be applied to identify the most likely biological targets for this compound, providing a clear path for experimental investigation.
Table 4: A Typical Workflow for Virtual Screening
| Step | Description | Methodology |
| 1. Library Preparation | A database of small molecules is prepared in a 3D format. | Compound database (e.g., ZINC, PubChem) processing. |
| 2. Target/Model Preparation | The 3D structure of a protein target is obtained (for SBVS) or a pharmacophore model is generated (for LBVS). | X-ray crystallography, NMR, homology modeling, or ligand-based modeling. |
| 3. Screening | The compound library is screened against the target or model. | Molecular Docking (SBVS) or Pharmacophore Matching (LBVS). |
| 4. Hit Selection & Filtering | Compounds are ranked by score, and top hits are selected. Filters for drug-likeness (e.g., Lipinski's Rule of Five) may be applied. | Scoring functions, consensus scoring, ADMET property prediction. |
| 5. Experimental Validation | The most promising virtual hits are purchased or synthesized and tested in biological assays. | In vitro binding assays, functional assays, enzyme kinetics. |
Future Research Directions and Therapeutic Potential of 3 2 Trifluoromethyl Phenyl Piperidine Derivatives
Development of Novel Therapeutic Agents Based on the Piperidine (B6355638) Scaffold
The piperidine ring is a prevalent structural motif in a multitude of pharmaceutical agents and natural products, underscoring its importance to the pharmaceutical industry. Its derivatives are integral to more than twenty classes of pharmaceuticals. The 3-arylpiperidine framework, in particular, is a "privileged scaffold" found in numerous biologically active compounds and approved drugs. The development of novel therapeutic agents based on this scaffold is an active and promising area of research.
A significant focus of future development lies in the synthesis of new derivatives targeting a wide range of diseases. For instance, research into N-arylpiperidine-3-carboxamide derivatives has identified compounds with potent antimelanoma activity. Starting from an initial hit compound, a focused library of analogues was created to explore the structure-activity relationship (SAR). This led to the discovery of derivatives with significantly improved potency, demonstrating the value of iterative design and synthesis in optimizing the therapeutic potential of the piperidine scaffold.
Furthermore, the synthetic accessibility of the 3-arylpiperidine core allows for extensive chemical modification. Advanced synthetic methodologies, such as catalytic enantioselective synthesis, provide efficient routes to chiral 3-substituted piperidines, which are crucial components of clinically important drugs like the anticancer agent Niraparib and the antipsychotic agent Preclamol. Future research will likely leverage these and other innovative synthetic strategies to create diverse libraries of 3-(2-(trifluoromethyl)phenyl)piperidine derivatives for high-throughput screening against various therapeutic targets.
The trifluoromethyl group on the phenyl ring is a key feature that researchers will continue to exploit. This group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through specific multipolar interactions. The strategic placement of the trifluoromethyl group at the ortho position of the phenyl ring in 3-phenylpiperidine (B1330008) derivatives creates a unique chemical space for designing selective ligands. Research into related structures, such as benzofuran (B130515) derivatives bearing a trifluoromethyl phenyl moiety, has yielded potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.
| Compound | Modifications | Antiproliferative Activity (IC50, µM) in A375 cells | Senescence-like Phenotype (EC50, µM) in A375 cells |
|---|---|---|---|
| Hit Compound 1 | Initial Scaffold | 1.12 | 1.28 |
| Compound 27 | 2,3,4-trifluoro substitution on A ring | Not Reported | 1.26 |
| Compound 34 | Benzodioxole at C-2/C-3 of A ring | Not Reported | 0.60 |
| Compound 54 | S-isomer, Pyridine (B92270) B ring, Pyrrole (B145914) at R3 | 0.03 | 0.04 |
Further Exploration of Stereoisomeric Effects on Biological Activity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For chiral molecules like this compound, which can exist as different enantiomers and diastereomers, the specific stereoisomer can profoundly influence its interaction with biological targets. Consequently, a deeper understanding and systematic exploration of these stereoisomeric effects represent a vital direction for future research.
The synthesis and biological evaluation of stereochemically pure isomers are paramount. It is well-established that different enantiomers of a drug can have distinct pharmacological and toxicological profiles. For example, in the development of N-arylpiperidine-3-carboxamide derivatives for melanoma, it was discovered that the S-isomer of a particular compound demonstrated significantly enhanced antimelanoma activity compared to a racemic mixture. This highlights the necessity of resolving and testing individual stereoisomers to identify the most potent and selective therapeutic agent.
Advanced synthetic methods that allow for the controlled, enantioselective synthesis of 3-substituted piperidines are crucial for this exploration. Techniques such as rhodium-catalyzed asymmetric reductive Heck reactions enable the production of specific enantiomers of 3-arylpiperidines in high yield and purity. This capability allows medicinal chemists to systematically investigate how the absolute configuration at the C3 position of the piperidine ring impacts target binding and biological function. For instance, the synthesis of (-)-Preclamol, a known antipsychotic agent, relies on such enantioselective methods to obtain the desired biologically active isomer.
Future research should focus on:
Systematic Synthesis: The preparation of all possible stereoisomers of lead compounds derived from the this compound scaffold.
Chiral Pharmacology: Detailed in vitro and in vivo evaluation of the individual isomers to elucidate differences in potency, selectivity, and off-target effects.
Structural Biology: Co-crystallization of the different stereoisomers with their target proteins to understand the molecular basis of their differential binding and activity at an atomic level.
By rigorously examining the role of stereochemistry, researchers can optimize the therapeutic index of drug candidates, potentially leading to the development of safer and more effective medicines with reduced side effects.
| Compound Series | Isomer | Observed Effect | Reference |
|---|---|---|---|
| N-arylpiperidine-3-carboxamide | S-isomer | Improved antimelanoma activity (IC50 = 0.03 µM) | |
| Preclamol | (-)-enantiomer | Known antipsychotic agent |
Investigation of Polypharmacology and Combination Therapies
The traditional "one drug, one target" paradigm in drug discovery is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. This has led to a growing interest in polypharmacology—the concept of designing single chemical entities that can modulate multiple targets simultaneously—and the strategic use of combination therapies. Derivatives of this compound are well-suited for exploration in these areas.
The development of multi-target-directed ligands (MTDLs) from the piperidine scaffold is a promising strategy. By rationally designing molecules that can interact with several key proteins in a disease network, it may be possible to achieve synergistic therapeutic effects and overcome drug resistance. For example, research efforts are underway to design dual inhibitors of targets like c-Met and STAT3, which are implicated in cancer progression. The versatility of the piperidine scaffold allows for the incorporation of different pharmacophoric elements to achieve the desired multi-target activity profile. Future research in this area could involve computational modeling and generative deep learning approaches to design novel this compound derivatives with precisely tailored polypharmacological profiles.
In addition to single-molecule polypharmacology, the use of this compound derivatives in combination with other therapeutic agents holds significant potential. Combining drugs with different mechanisms of action can lead to enhanced efficacy, reduced dosages of individual agents, and a lower likelihood of developing resistance. For instance, a potent and selective CDK2 inhibitor derived from a related trifluoromethyl phenyl structure could potentially be combined with other chemotherapeutic agents to improve outcomes in cancer treatment. An important aspect of this research is to ensure that the combination does not lead to unforeseen adverse effects.
The investigation into the broader pharmacological profile of these derivatives is also crucial. For example, some piperazine (B1678402) derivatives with a trifluoromethylphenyl group, such as TFMPP, are known to have effects on the central nervous system, acting as serotonin (B10506) releasing agents. While this may be an undesirable side effect for some therapeutic applications, it could be a desirable polypharmacological attribute for others, such as in the treatment of certain psychiatric disorders. A thorough characterization of the on- and off-target activities of new derivatives is therefore essential for both identifying new therapeutic opportunities and avoiding potential drug-drug interactions in combination therapies.
| Compound Class | Target(s) | Therapeutic Area | Key Finding |
|---|---|---|---|
| 3-(piperazinylmethyl)benzofuran derivatives | CDK2 | Cancer | The 4-Cl-3-CF3-phenyl derivative showed potent inhibitory activity (IC50 = 41.7 nM) and high selectivity for cancer cells over normal cells. |
| Pyrazolo[3,4-d]pyrimidines | c-Met/STAT3 (dual inhibition) | Cancer | Scaffold hopping and linker optimization led to compounds with noteworthy antitumor activity and selectivity. |
| 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) | Serotonin system | CNS | Acts as a serotonin releasing agent with MDMA-like effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
